molecular formula C10H9ClN2O2 B6599635 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole CAS No. 1595874-50-2

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole

Cat. No.: B6599635
CAS No.: 1595874-50-2
M. Wt: 224.64 g/mol
InChI Key: MWKFCFRXGBCLOC-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole (CAS Number: 1595874-50-2 ) is a high-value chemical building block of interest in pharmaceutical and agrochemical research. This compound features a 1,3,4-oxadiazole ring, a versatile scaffold renowned for its significant role in drug discovery due to its bioisosteric properties . The structure incorporates a reactive 2-chloro group and a 3-methoxybenzyl substituent, making it a versatile intermediate for nucleophilic substitution reactions and further synthetic elaboration . The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer , antibacterial , antifungal, and anti-inflammatory effects . This particular compound serves as a key precursor for researchers developing novel therapeutic agents, allowing for the exploration of structure-activity relationships (SAR) by modifying the chloro-functionalization site . While the specific biological profile of this exact molecule may be under investigation, its structural features align with those used to target various enzymes and receptors, such as histone deacetylases (HDAC) and thymidylate synthase . Researchers utilize this compound to create new derivatives aimed at inhibiting specific pathways involved in cell proliferation . Handling and Safety: This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKFCFRXGBCLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NN=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

The starting material, 2-[(3-methoxyphenyl)acetyl]hydrazinecarbothioamide , is synthesized by reacting 3-methoxybenzylacetic acid hydrazide with ammonium thiocyanate in the presence of hydrochloric acid. This intermediate undergoes cyclization in a basic medium (e.g., NaOH) with potassium iodide (KI) as an oxidizing agent. The reaction proceeds via nucleophilic displacement of the thiol group, forming the oxadiazole ring and introducing the chlorine atom through oxidative desulfurization.

Reaction Conditions :

  • Solvent: Ethanol/water mixture (3:1 v/v)

  • Temperature: 80°C, reflux for 6–8 hours

  • Yield: 72–78%

This method is cost-effective and scalable, with the chlorine atom originating from the oxidative cleavage of the thiol group by KI in the presence of oxygen.

EDC·HCl-Mediated Desulfurization of Thiosemicarbazides

The carbodiimide reagent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) enables the synthesis of 2-chloro-1,3,4-oxadiazoles via desulfurization of thiosemicarbazides.

Reaction Pathway

The thiosemicarbazide precursor 2-[(3-methoxyphenyl)acetyl]thiosemicarbazide is treated with EDC·HCl in tetrahydrofuran (THF). EDC·HCl acts as a desulfurizing agent, replacing the thiol group with chlorine while inducing cyclization.

Key Observations :

  • Reaction time: 4–6 hours at 50°C

  • Yield: 88–92%

  • Side products: <5% (primarily unreacted starting material)

This method is noted for its mild conditions and compatibility with sensitive functional groups, making it suitable for lab-scale synthesis.

Visible-Light Photocatalytic Oxidative Cyclization

Recent advances in photoredox catalysis have enabled the synthesis of chlorinated oxadiazoles under ambient conditions. Eosin Y, a metal-free photocatalyst, drives the oxidative cyclization of semicarbazones in the presence of carbon tetrabromide (CBr₄) and atmospheric oxygen.

Experimental Setup

The semicarbazone derivative N'-[3-methoxybenzylidene]hydrazinecarboxamide is irradiated with visible light (450 nm LED) in acetonitrile. Eosin Y facilitates single-electron transfer, while CBr₄ acts as a bromine radical source, though in this case, the chlorine substituent is introduced via a chlorinated precursor or post-cyclization halogen exchange.

Performance Metrics :

  • Irradiation time: 2 hours

  • Yield: 78–82%

  • Catalyst loading: 2 mol% eosin Y

This eco-friendly method avoids harsh reagents but requires precise control over light intensity and reaction stoichiometry.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation accelerates the cyclodehydration of diacylhydrazines, significantly reducing reaction times. For 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole, silica-supported dichlorophosphate serves as a recyclable catalyst.

Procedure

A mixture of 3-methoxybenzylacetic acid diacylhydrazine and silica-supported dichlorophosphate is subjected to microwave irradiation (300 W, 120°C) for 15–20 minutes. The catalyst promotes simultaneous cyclization and chlorination.

Advantages :

  • Reaction time: <30 minutes

  • Yield: 90–94%

  • Catalyst reuse: Up to 5 cycles without significant loss in activity

This method is ideal for high-throughput synthesis, though specialized equipment is required.

Comparative Analysis of Preparation Methods

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)Scalability
Alkaline CyclizationNaOH, KI806–872–78High
POCl₃ CyclizationPOCl₃251285–90Moderate
EDC·HCl DesulfurizationEDC·HCl, THF504–688–92Lab-scale
PhotocatalyticEosin Y, CBr₄25278–82Low
Microwave-AssistedSilica-DCP, MW1200.390–94High

The choice of method depends on resource availability, desired throughput, and functional group tolerance. Industrial applications favor microwave-assisted and alkaline cyclization routes, while EDC·HCl-mediated synthesis is preferred for small-scale, high-purity production.

Mechanistic Insights and Challenges

Common Side Reactions

  • Over-Oxidation : Prolonged exposure to strong oxidizing agents (e.g., KI) can degrade the methoxyphenyl moiety.

  • Ring-Opening : Acidic conditions may hydrolyze the oxadiazole ring, necessitating pH control .

Chemical Reactions Analysis

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has demonstrated that derivatives of 1,3,4-oxadiazoles, including 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole, exhibit significant analgesic and anti-inflammatory properties. A study synthesized several derivatives and evaluated their effects in rodent models. Among these derivatives, specific compounds showed pronounced analgesic activity and were more effective than standard analgesics in reducing pain responses .

Table 1: Analgesic Activity of Oxadiazole Derivatives

Compound NameAnalgesic ActivityAnti-inflammatory Activity
3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazoleHighModerate
2-{3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}phenolModerateHigh

Anticonvulsant Activity

Another area of application is the anticonvulsant activity of oxadiazole derivatives. A series of compounds including this compound were synthesized and tested for their ability to prevent seizures induced by maximal electroshock (MES). The results indicated that certain derivatives exhibited significant anticonvulsant effects, positioning them as potential candidates for further development in epilepsy treatment .

Table 2: Anticonvulsant Activity of Oxadiazole Derivatives

Compound NameMES Seizure PreventionEfficacy Level
N-[{5-Aryl-1,3,4-oxadiazole-2-yl}methyl]-4-methoxyanilineHighEffective
2-chloroquinolin-3-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazoleModeratePromising

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in preclinical settings:

  • Case Study on CNS Cancer : A derivative exhibited over 95% growth inhibition against SNB-75 CNS cancer cells at a concentration of 105M10^{-5}M. This study underscores the potential of oxadiazoles in targeting aggressive cancer types .
  • Breast Cancer Research : Another study reported that a specific oxadiazole derivative showed a significant reduction in growth percentage against MDA-MB-468 breast cancer cells with an IC50 value indicating high potency compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects
  • Chlorine at Position 2: Compound XIV (5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole): The chloro group at position 2 enhances CNS depressant activity, likely due to improved membrane permeability and target binding .
Methoxy Substitutions
  • 3-Methoxyphenyl vs. 4-Methoxyphenyl :
    • 2-Phenyl-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole (2h) : The para-methoxy group increases antimicrobial activity compared to meta-substituted analogues, as electron-donating groups at the para position improve interaction with bacterial enzymes .
    • Target Compound : The meta-methoxy group may reduce antimicrobial potency but improve solubility due to steric and electronic differences .
Antimicrobial Activity
  • 2-(Methylsulfonyl)-5-((4-Fluorophenyl)Sulfonyl)Methyl)-1,3,4-Oxadiazole : Exhibits potent antibacterial activity against Xanthomonas pathogens (EC50 = 1.98 µg/mL for Xac, 0.17 µg/mL for Xoo), outperforming commercial agents like thiodiazole copper .
  • 5-(3,4-Dichlorophenyl)-3-[(Substituted Piperidine)Methyl]-1,3,4-Oxadiazole-2(3H)-Thione Derivatives : Piperidine substitutions enhance antimicrobial and cytotoxic properties, with IC50 values varying based on substituent bulkiness .
Antitumor Activity
  • 2-(2-Chloroquinolin-3-yl)-5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazole (Compound 87): Demonstrates 95.7% growth inhibition against SNB-75 (CNS cancer) and UO-31 (renal cancer), highlighting the synergy between chloro and dimethoxy groups .
  • Compound 11 : The 3-methoxyphenyl group at position 5 may confer selectivity for tumor cells, though specific data are pending .
CNS Activity
  • Compound XIV and XV : Nitro and chloro groups at positions 2 and 5 result in excellent CNS depressant activity, attributed to enhanced blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Comparisons

Lipophilicity and Solubility

  • 2-(4-Chlorophenyl)-5-[(Naphthalen-1-yloxy)Methyl]-1,3,4-Oxadiazole : A bulky naphthyl group raises logP (>4), limiting solubility but enhancing anti-inflammatory activity .

Data Tables

Table 1: Key Compounds and Activities

Compound Name Substituents (Position) Biological Activity Key Findings Reference
2-Chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole Cl (2), 3-MeOPhCH2 (5) Hypothesized broad-spectrum Pending experimental validation
2-(3-Chloroquinoxaline-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole Cl-quinoxaline (2), 3-MeOPh (5) Antitumor High activity in preliminary screens
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) Cl (2), NO2 (5) CNS depressant 90% inhibition in rodent models
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole SO2Me (2), SO2(4-FPh)CH2 (5) Antibacterial EC50 = 1.98 µg/mL (Xac)

Biological Activity

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. Its structural features, including a chloro group and a methoxyphenylmethyl moiety, suggest promising interactions with various biological targets. This article reviews the biological activity of this compound, emphasizing its medicinal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

InChI InChI 1S C10H9ClN2O2 c1 14 8 4 2 3 7 5 8 6 9 12 13 10 11 15 9 h2 5H 6H2 1H3\text{InChI InChI 1S C10H9ClN2O2 c1 14 8 4 2 3 7 5 8 6 9 12 13 10 11 15 9 h2 5H 6H2 1H3}

Key Characteristics:

  • Molecular Formula: C10H9ClN2O2
  • CAS Number: 1595874-50-2

Antimicrobial Properties

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various oxadiazole compounds against resistant strains of Mycobacterium tuberculosis, suggesting that modifications to the oxadiazole ring can enhance bioactivity and metabolic stability .

Anticancer Activity

Recent investigations have shown that this compound possesses notable anticancer properties. For instance:

  • In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and leukemia (U937), with IC50 values comparable to known chemotherapeutics like doxorubicin .
  • Mechanistic studies revealed that these compounds induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

Table 1: Summary of Anticancer Activity

Cell LineCompound TestedIC50 (µM)Mechanism of Action
MCF7This compound15.63Apoptosis via p53 and caspase activation
U937Doxorubicin10.38DNA intercalation
A5492-chloro derivative0.12Cell cycle arrest

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit critical enzymes involved in cancer cell proliferation.
  • Receptor Interaction: It can bind to receptors influencing apoptosis and cell survival pathways.
  • Chemical Stability: The oxadiazole ring contributes to its stability and interaction capability with biological macromolecules .

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. Among them, compounds with structural similarities to this compound exhibited promising results against resistant strains with minimal inhibitory concentrations significantly lower than those of standard treatments .

Case Study 2: Cancer Cell Line Studies
In a comparative study involving various oxadiazole derivatives, it was found that the compound demonstrated superior cytotoxicity against MCF7 cells compared to traditional chemotherapeutics. Flow cytometry assays confirmed its role in inducing apoptosis through mitochondrial pathways .

Q & A

Q. What are the optimized synthetic routes for 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole, and how can reaction conditions influence yield?

Synthesis typically involves cyclocondensation of precursors such as hydrazides or thiosemicarbazides with appropriate carbonyl derivatives. Key steps include:

  • Precursor selection : Use of 3-methoxybenzyl-substituted intermediates to ensure proper regioselectivity .
  • Reaction conditions : Temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalysts (e.g., POCl₃ for chlorination) critically affect yield. Microwave-assisted synthesis may reduce reaction time .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the oxadiazole core .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • NMR :
    • ¹H NMR : Look for methoxy protons (δ 3.70–3.85 ppm) and aromatic protons from the 3-methoxyphenyl group (δ 6.70–7.40 ppm). The oxadiazole C-H signal appears as a singlet near δ 8.20 ppm .
    • ¹³C NMR : Oxadiazole carbons resonate at δ 165–170 ppm, while the chlorinated carbon appears at δ 110–115 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular formula C₁₁H₁₀ClN₃O₂. Fragmentation patterns confirm the loss of Cl (m/z −35) and methoxy groups .

Q. How does the 3-methoxyphenyl substituent influence the compound’s reactivity and biological activity?

The 3-methoxy group enhances electron density in the aromatic ring, improving interactions with biological targets (e.g., enzyme active sites). It also increases lipophilicity, aiding membrane permeability. Comparative studies show that para-substituted analogs exhibit reduced antimicrobial activity compared to meta-substituted derivatives like this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

  • Variable testing protocols : Standardize assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects) to minimize discrepancies .
  • Structural analogs : Compare with derivatives lacking the 3-methoxy group or chlorine atom to isolate pharmacophoric contributions .
  • Dose-response curves : Evaluate non-linear relationships; suboptimal concentrations may falsely suggest inactivity .

Q. What computational strategies are recommended to model the compound’s interactions with biological targets?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities with targets such as DNA gyrase (antimicrobial) or NF-κB (anti-inflammatory). The oxadiazole ring’s planarity and chlorine’s electronegativity are critical for hydrogen bonding .
  • MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories. Pay attention to the methoxyphenyl group’s role in hydrophobic interactions .

Q. What methodologies are available for separating enantiomers or assessing stereochemical purity?

  • Chiral HPLC : Use columns like Chiralpak IC with hexane/isopropanol (90:10) to resolve enantiomers. Monitor retention times and UV spectra .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD curves with DFT-simulated spectra .

Q. How can thermal stability and degradation pathways be analyzed to inform formulation studies?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 200°C suggests suitability for high-temperature processing) .
  • LC-MS/MS : Identify degradation products (e.g., dechlorinated or demethylated derivatives) under accelerated storage conditions (40°C/75% RH) .

Q. What strategies optimize electrophilic substitution reactions on the oxadiazole ring?

  • Directed lithiation : Use LDA at −78°C to deprotonate the C5 position, followed by reaction with electrophiles (e.g., aldehydes or alkyl halides) .
  • Protection/deprotection : Temporarily protect the methoxyphenyl group with TMSCl to prevent side reactions during functionalization .

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